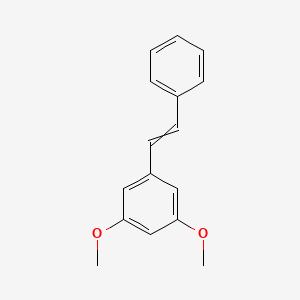

1,3-Dimethoxy-5-(2-phenylethenyl)benzene

Description

Properties

CAS No. |

21956-56-9; 78916-49-1 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.302 |

IUPAC Name |

1,3-dimethoxy-5-(2-phenylethenyl)benzene |

InChI |

InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3 |

InChI Key |

BIYGTLDPTJMNET-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Hydroxystilbenes

- 1,3-Dihydroxy-2-(isopropyl)-5-(2-phenylethenyl)benzene (ST): Produced by Photorhabdus luminescens, this compound has hydroxyl groups instead of methoxy groups. It exhibits potent antimicrobial and phenoloxidase (PO) inhibitory activity, critical for bacterial virulence in insects . The hydroxyl groups facilitate hydrogen bonding, enhancing interactions with biological targets but reducing metabolic stability compared to methoxylated derivatives.

- Piceatannol and Resveratrol: These natural hydroxylated stilbenes are antioxidants with anti-inflammatory properties. The absence of methoxy groups in these compounds results in higher singlet oxygen quenching rates (e.g., piceatannol: $ k_T = 1.6 \times 10^6 \, \text{M}^{-1} \text{s}^{-1} $) compared to methoxy-substituted stilbenes like 3,5-dimethoxystilbene, which has lower reactivity due to electron-donating methoxy groups .

Methoxylated Stilbenes

- 3,5-Dimethoxystilbene vs. ST18 (trans-1,3-dimethoxy-5-(4-methoxystyryl)benzene): ST18, a synthetic analog with an additional 4-methoxystyryl group, demonstrates antiparasitic activity against Trypanosoma cruzi. The extended methoxy substitution pattern in ST18 may improve membrane permeability and bioavailability compared to 3,5-dimethoxystilbene .

Physicochemical Properties

<sup>a</sup> Predicted using ChemDraw; <sup>b</sup> Estimated based on structural analogs ; <sup>c</sup> Experimental data from Photorhabdus studies .

Stereochemical Considerations

The E-isomer of 3,5-dimethoxystilbene is more prevalent in synthetic studies due to its thermodynamic stability. In contrast, the Z-isomer (pinosylvin dimethyl ether, CAS 21956-55-8) is less common and may exhibit divergent biological activities due to steric effects .

Q & A

Q. Example Table :

| Parameter | Experimental Value | NIST Database Value |

|---|---|---|

| Base Peak (m/z) | 154.0 | 154.0 |

| Molecular Ion | 222.1 | 222.1 |

| Fragmentation | 126.1, 125.1 | 126.1, 125.1 |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and styryl protons (δ ~6.5–7.5 ppm). Trans-vs.-cis configurations are distinguishable via coupling constants (J = 16 Hz for trans) .

- GC-MS : Compare retention indices (e.g., AI = 2232, KI = 2232) with reference standards .

- HRMS : Confirm molecular formula (C₁₆H₁₆O₂) with exact mass accuracy .

Advanced: How can computational modeling predict the compound’s biological interactions?

Answer:

- Molecular Docking : Simulate binding to antimicrobial targets (e.g., bacterial phenoloxidase) using software like AutoDock Vina. Structural analogs (e.g., ST from Photorhabdus) show inhibitory activity .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity using descriptors like logP and polar surface area.

- In Silico Toxicity : Predict ADMET properties via platforms like SwissADME.

Basic: What safety protocols should be followed during handling?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust.

- Waste Disposal : Collect in approved containers for halogenated organics.

Note: Specific toxicity data are limited; assume precautions for aromatic ethers .

Advanced: What strategies optimize synthesis yield under varying catalytic conditions?

Answer:

- DoE Approach : Vary catalysts (e.g., PPh₃ vs. polymer-supported reagents), solvent polarity (THF vs. DMF), and temperature (reflux vs. microwave).

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR.

- Byproduct Analysis : Identify side products (e.g., elimination derivatives) via LC-MS .

Basic: What in vitro assays assess antimicrobial potential?

Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Biofilm Inhibition : Quantify reduction using crystal violet staining.

- Enzyme Inhibition : Measure phenoloxidase activity in insect hemolymph, inspired by ST’s mechanism .

Advanced: How do structural modifications impact photophysical properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.